
6-Chloro-2-styrylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-styrylquinoline is a quinoline derivative that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of the broader class of 2-styrylquinolines, which are known for their pharmacologically active molecules associated with a wide spectrum of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-styrylquinoline can be achieved through a general three-step one-pot synthesis. This method involves the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. The process is characterized by its simplicity, tolerance of a wide range of substituents, and good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of eco-friendly and efficient synthetic routes. For instance, a green synthesis method employing 1,3-dimethylurea and L-(+)-tartaric acid as a reaction medium has been reported for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-styrylquinoline undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-styrylquinoline involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby exhibiting antiviral activity .
Comparación Con Compuestos Similares
2-Styrylquinoline: Known for its antiviral and antiproliferative activities.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds share a similar structure and have been studied for their medicinal properties.
Uniqueness: 6-Chloro-2-styrylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and styryl groups contribute to its enhanced activity and potential as a pharmacological agent .
Propiedades
Número CAS |
70382-82-0 |
|---|---|
Fórmula molecular |
C17H12ClN |
Peso molecular |
265.7 g/mol |
Nombre IUPAC |
6-chloro-2-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-15-8-11-17-14(12-15)7-10-16(19-17)9-6-13-4-2-1-3-5-13/h1-12H/b9-6+ |
Clave InChI |
SHCUVDPXLDXGCP-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



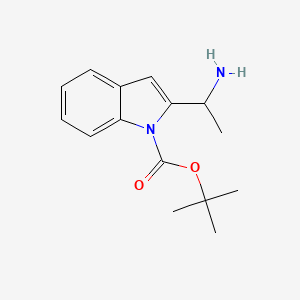
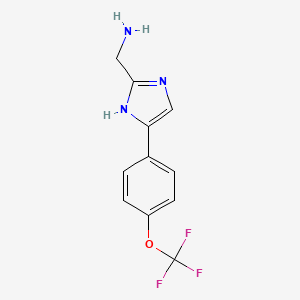
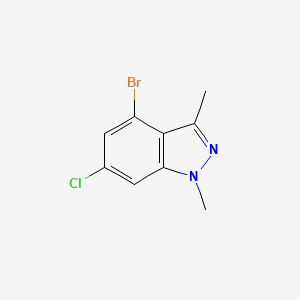

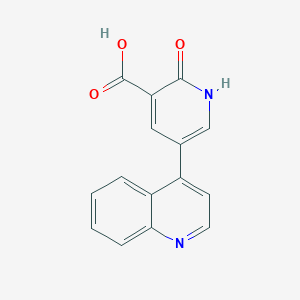
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)
![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
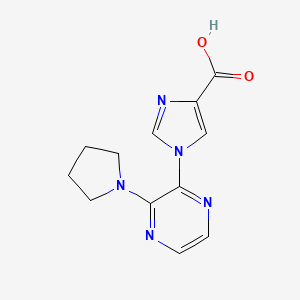


![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
